6-Bromo-1-methyl-1H-indazol-3(2H)-one is a heterocyclic compound belonging to the indazole family, characterized by its unique bromine substitution and methyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the development of anticancer agents. The presence of the bromine atom at the 6-position of the indazole ring enhances its reactivity and biological profile, making it a valuable scaffold for further chemical modifications.
This compound can be classified as an indazole derivative, which is a bicyclic structure containing both a five-membered and a six-membered ring. Indazoles are known for their diverse biological activities, including antimicrobial and anticancer properties. The synthesis and characterization of 6-Bromo-1-methyl-1H-indazol-3(2H)-one have been reported in various studies, highlighting its significance in drug discovery and development .
Methods and Technical Details
The synthesis of 6-Bromo-1-methyl-1H-indazol-3(2H)-one typically involves several key steps:
Reactions and Technical Details
6-Bromo-1-methyl-1H-indazol-3(2H)-one can participate in various chemical reactions, including:
The mechanism of action for 6-Bromo-1-methyl-1H-indazol-3(2H)-one involves its interaction with specific molecular targets within cells. This compound may inhibit certain kinases involved in cell proliferation, thus exhibiting potential anticancer effects. The exact pathways and molecular targets vary depending on the specific application but often include modulation of apoptosis-related proteins and cell cycle regulators .
Scientific Uses
The applications of 6-Bromo-1-methyl-1H-indazol-3(2H)-one are diverse:
The indazole core of 6-bromo-1-methyl-1H-indazol-3(2H)-one is typically synthesized via diazotization-cyclization of ortho-halo-substituted carbonyl precursors. A high-yielding route involves cyclization of 4-bromo-2-(hydrazinecarbonyl)phenyl derivatives under acidic conditions. Critical to this approach is the regioselective installation of the bromo substituent prior to ring closure, ensuring correct orientation for subsequent functionalization [7]. Microwave-assisted cyclization has emerged as an efficient alternative, reducing reaction times from hours to minutes while maintaining yields >85%. This method minimizes decarboxylation side reactions observed in classical thermal approaches [5].
Electrophilic bromination at the C6 position employs molecular bromine (Br₂) in chlorinated solvents (dichloromethane or chloroform) at 0-5°C, achieving >90% regioselectivity. The reaction proceeds via electrophilic aromatic substitution where the indazolone framework directs bromination para to the lactam carbonyl [5] [7]. For enhanced safety profiles, bromonium complexes (e.g., pyridine hydrobromide perbromide) enable controlled addition, preventing polybromination. Post-bromination purification utilizes methanol/water recrystallization, yielding pharmaceutical-grade material (purity >97%) with characteristic ¹H NMR signals at δ 7.52 (d, J=8.4 Hz, H7) and 7.38 (s, H5) confirming C6 substitution [1] [2].
Table 1: Bromination Reagent Systems for 6-Bromo-1-methyl-1H-indazol-3(2H)-one Synthesis
Reagent | Solvent | Temp (°C) | Reaction Time (h) | Yield (%) | Regioselectivity |
---|---|---|---|---|---|
Br₂ | CH₂Cl₂ | 0-5 | 2 | 92 | >95% C6 |
Pyridine·HBr₃ | CHCl₃ | 25 | 4 | 88 | >98% C6 |
NBS | DMF | 40 | 1.5 | 78 | 90% C6 |
The N1 position of 6-bromo-1-methyl-1H-indazol-3(2H)-one undergoes efficient Mannich aminomethylation using formaldehyde and secondary amines (morpholine, piperazine). Reactions proceed in ethanol/water (4:1) at 60°C, generating tertiary amine derivatives within 3 hours. Primary amines require Boc-protection to avoid dialkylation [5]. This route provides direct access to charged ammonium derivatives for solubility enhancement, with quaternization confirmed via ¹³C NMR shift of the N-CH₂ signal to δ 58-62 ppm. Conversion rates exceed 85% when employing 20 mol% p-toluenesulfonic acid as catalyst [3].
The C6 bromo substituent enables palladium-catalyzed cross-couplings for structural diversification. Key reactions include:
Table 2: Cross-Coupling Reactions of 6-Bromo-1-methyl-1H-indazol-3(2H)-one
Reaction Type | Catalyst System | Reagents | Yield (%) | Application Target |
---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄/K₂CO₃ | 4-CF₃-C₆H₄B(OH)₂ | 82 | Antimicrobial agents |
Buchwald-Hartwig | Pd₂(dba)₃/XPhos | Morpholine | 78 | Water solubility |
Sonogashira | PdCl₂(PPh₃)₂/CuI | Phenylacetylene | 71 | Fluorescent probes |
Palladium complexes demonstrate superior efficacy in C-C bond formation at the C6 position. Pd(OAc)₂/XPhos catalyzes the direct C-H arylation of the indazolone core, bypassing bromination steps. This one-pot methodology uses aryl iodides as coupling partners in DMAc at 120°C, achieving 65-80% yields [7]. For N1-alkylation, copper(I) iodide catalyzes the reaction between 6-bromoindazol-3-one and methyl iodide in DMF, enabling complete methylation within 2 hours at 60°C with K₂CO₃ as base. Catalyst loading as low as 5 mol% suffices for gram-scale production [5].
Reaction efficiency critically depends on solvent polarity and thermal control:
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 176-02-3
CAS No.:
CAS No.: 548-74-3
CAS No.: 36506-69-1